molecular formula C16H25NO3S B2412177 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine CAS No. 398996-67-3

1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine

Cat. No.: B2412177
CAS No.: 398996-67-3
M. Wt: 311.44
InChI Key: COZXAIVVTFXKBD-UHFFFAOYSA-N
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Description

1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine is a complex organic compound with a unique structure that combines a sulfonyl group with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine typically involves the reaction of 5-isopropyl-2-methoxy-4-methylphenyl sulfonyl chloride with piperidine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonyl-piperidine bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include steps such as purification through recrystallization or chromatography to obtain the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]piperidine
  • 1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-methylpiperazine

Uniqueness

1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c1-12(2)14-11-16(15(20-4)10-13(14)3)21(18,19)17-8-6-5-7-9-17/h10-12H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZXAIVVTFXKBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2CCCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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